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Compound of Interest

Compound Name:

(4-Fluoro-3-

(propylcarbamoyl)phenyl)boronic

acid

Cat. No.: B1451408 Get Quote

In the landscape of modern pharmaceutical development, the pursuit of molecular entities with

enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the

medicinal chemist's arsenal, boronic acids have emerged as indispensable tools, largely due to

their versatile reactivity in carbon-carbon bond formation—most notably the Nobel Prize-

winning Suzuki-Miyaura coupling—and their unique ability to form reversible covalent bonds

with biological targets.[1] The strategic incorporation of fluorine atoms into these structures

further amplifies their utility. Fluorine's high electronegativity and small size can profoundly

influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated

boronic acids highly sought-after building blocks for novel therapeutics.

This guide provides a comprehensive technical overview of (3-Fluoro-4-

(propylcarbamoyl)phenyl)boronic acid (CAS: 874289-15-3), a specialized reagent that stands

at the intersection of these critical chemical motifs. Its classification as a "Protein Degrader

Building Block" underscores its significance in cutting-edge therapeutic modalities like

Proteolysis Targeting Chimeras (PROTACs).[2] We will explore its physicochemical properties,

plausible synthetic routes, key applications, and the analytical methodologies required for its

quality control, providing researchers and drug development professionals with the field-proven

insights necessary for its effective application.

Note on Nomenclature: The CAS number 874289-15-3 corresponds to the isomer (3-Fluoro-4-

(propylcarbamoyl)phenyl)boronic acid. This guide is based on the technical data available for
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this specific, commercially available compound.

Part 1: Physicochemical and Structural
Characterization
The precise molecular architecture of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

dictates its reactivity and utility. The molecule combines three key functional groups on a

phenyl ring:

A Boronic Acid Moiety (-B(OH)2): The reactive center for cross-coupling reactions and

potential interactions with diols in biological systems.

A Fluoro Group (-F): An electron-withdrawing group that modulates the electronic properties

of the ring and the acidity of the boronic acid. This can enhance metabolic stability by

strengthening the C-F bond against enzymatic degradation.[3]

A Propylcarbamoyl Group (-C(=O)NHCH2CH2CH3): This amide group provides a hydrogen

bond donor and acceptor, potentially influencing solubility and serving as a key interaction

point with target proteins or as a component of a PROTAC linker.

These features result in a molecule with a unique profile, summarized below.

Table 1: Core Properties and Identifiers
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Property Value Source(s)

Compound Name

(3-Fluoro-4-

(propylcarbamoyl)phenyl)boron

ic acid

[2][4]

CAS Number 874289-15-3 [2][4][5]

Molecular Formula C10H13BFNO3 [2][4][5]

Molecular Weight 225.03 g/mol [4][5]

Purity (Typical) ≥98% [2]

Appearance
White to off-white crystalline

powder

[6] (Typical for similar

compounds)

Storage Conditions
Store at -20°C for long-term

stability.
[4][5]

Part 2: Synthesis and Purification Workflow
While proprietary synthesis details vary by manufacturer, a robust and scalable synthesis of

substituted phenylboronic acids can be logically designed based on established organometallic

methodologies, particularly the Miyaura borylation reaction.[1] This process involves the

palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be constructed from a

suitably functionalized aryl bromide. The workflow involves creating the amide bond followed by

the introduction of the boronic acid group.
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(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
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(Pd Catalyst, B2pin2)
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Ligand for
Protein of Interest (POI)

Linker

Ligand for
E3 Ubiquitin Ligase

(3-Fluoro-4-(propylcarbamoyl)phenyl) moiety
(Installed via Suzuki Coupling)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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